molecular formula C9H11NO2 B146674 Methyl 2-(methylamino)benzoate CAS No. 85-91-6

Methyl 2-(methylamino)benzoate

Cat. No.: B146674
CAS No.: 85-91-6
M. Wt: 165.19 g/mol
InChI Key: GVOWHGSUZUUUDR-UHFFFAOYSA-N
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Description

Methyl N-methylanthranilate is an ester of N-methylanthranilic acid. It is a significant compound in various fields due to its unique properties and applications. This compound is known for its presence in the defensive secretions of certain millipedes and its use in the fragrance industry .

Chemical Reactions Analysis

Types of Reactions: Methyl N-methylanthranilate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl N-methylanthranilate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl N-methylanthranilate involves its interaction with sensory receptors. It acts as an irritant, causing a pungent sensation. This is particularly evident in its use as a bird repellent, where it irritates sensory receptors in birds . In biological systems, it may interact with specific receptors in the central nervous system, leading to its analgesic effects .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-(methylamino)benzoate
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InChI

InChI=1S/C9H11NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6,10H,1-2H3
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InChI Key

GVOWHGSUZUUUDR-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
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DSSTOX Substance ID

DTXSID1052581
Record name Methyl N-methylanthranilate
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Molecular Weight

165.19 g/mol
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Physical Description

Colorless or pale yellow liquid with an odor of grapes; [Hawley] Pale-yellow liquid with a slightly blue fluorescence or solid; Odor like orange peels; mp = 18.5-19.5 deg C; [HSDB], Liquid, Pale yellow liquid with bluish fluorescence; Grape-like aroma
Record name Methyl N-methylanthranilate
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Boiling Point

256 °C @ 760 MM HG, 255.00 to 256.00 °C. @ 760.00 mm Hg
Record name METHYL N-METHYLANTHRANILATE
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Flash Point

91 °C
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Solubility

INSOL IN WATER; SOL IN ALCOHOL, ETHER, SOL IN MOST COMMON ORGANIC SOLVENTS, 475 mg/L @ 20 °C (exp), Insoluble in water; Slightly soluble in glycerol; Soluble in oils, Soluble (in ethanol)
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Density

1.120 @ 15 °C, 1.124-1.132
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Color/Form

PALE-YELLOW LIQ WITH SLIGHT BLUISH FLUORESCENCE, CRYSTALS FROM PETROLEUM ETHER

CAS No.

85-91-6
Record name Methyl N-methylanthranilate
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Melting Point

18.5-19.5 °C, 19 °C
Record name METHYL N-METHYLANTHRANILATE
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Record name Methyl N-methylanthranilate
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 250 mL Parr shaking glass pressure reactor was placed methyl anthranilate (37.75 g, 0.25 mol), 95% ethanol (80 mL), and platinum oxide (0.5 g). To this cooled mixture at 5° C. was added 37% formaldehyde solution (20 mL, 0.25 mol). This resultant mixture was immediately hydrogenated at room temperature at a hydrogen pressure of 50 psig. Over a period of 5 hours no hydrogen uptake was observed. The dimer, however, did form as evidenced by a solid precipitate, but no methyl N-methylanthranilate was produced.
Quantity
37.75 g
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20 mL
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0.5 g
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80 mL
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Synthesis routes and methods III

Procedure details

In a 250 mL Parr shaking glass pressure reactor was placed methyl anthranilate (15.1 g, 0.10 mol), ethanol (70 mL), glacial acetic acid (6 g, 0.1 mol) and Raney nickel catalyst (2.1 g). To this cooled mixture at 5° C. was added 37% formaldehyde solution (8 mL, 0.10 mol). The mixture was then hydrogenated at 25° C. at an initial hydrogen pressure of 50 psig with continuous stirring. After hydrogen uptake had ceased (6 h), the mixture was filtered through filter-aid. The filtrate was washed to neutrality with saturated NaHCO3 (2×100 mL), and the layers were separated. The organic layer was washed with saturated NaCl (100 mL) and dried. The solvent was evaporated at reduced pressure. The residue was distilled to provide methyl N-methylanthranilate, b12.0 130°-133° C. as a colorless liquid. Yield: 14 g (85% of theor.). GLC purity: 98.5%.
Quantity
15.1 g
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6 g
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reactant
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8 mL
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2.1 g
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70 mL
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Synthesis routes and methods IV

Procedure details

In a 2 L Parr pressure reactor was placed methyl anthranilate (302 g, 2.0 mol), ethyl acetate (700 mL), K-10 powder (30 g) and 5% palladium on carbon catalyst (30 g). The mixture was cooled to 5° C. and 37% aqueous formaldehyde solution (160 mL, 2.12 mol) was added. The mixture was then hydrogenated at room temperature at an initial hydrogen pressure of 50 psig with continuous stirring. After hydrogen uptake had ceased (7 h), the mixture was filtered through filter-aid. The filtrate was dried and the solvent was evaporated at reduced pressure. The residue was distilled through a Vigreaux column (30×2 cm) to provide methyl N-methylanthranilate, b12.0 130°-132° C. as a colorless liquid. Yield: 317 g (96% of theor.). GLC purity: 99.7%.
Quantity
302 g
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reactant
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powder
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30 g
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reactant
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160 mL
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30 g
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700 mL
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Synthesis routes and methods V

Procedure details

In a 5 gallon Star autoclave was placed methyl anthranilate (6.65 lbs, 20 mol), ethyl acetate (7000 mL) and K-10 powder (300 g). The mixture was cooled to 5° C. Then a 37% aqueous formaldehyde solution (1,600 mL, 21.2 mol) and 5% palladium on carbon catalyst (300 g) were added. The mixture was then hydrogenated at room temperature for 20 hours at an initial hydrogen pressure of 150 psi with continuous stirring. The mixture was filtered, and the solvent was evaporated at reduced pressure. The residue was distilled through a packed column (24×2") to provide methyl N-methylanthranilate b2.0 110° C. as a colorless liquid. Yield: 7.02 lbs (96.5% of theor.). GLC purity: 99%.
Quantity
20 mol
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powder
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300 g
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21.2 mol
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300 g
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7000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(methylamino)benzoate
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Methyl 2-(methylamino)benzoate
Reactant of Route 6
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Customer
Q & A

Q1: What is the molecular formula and weight of methyl N-methylanthranilate?

A1: The molecular formula of methyl N-methylanthranilate is C9H11NO2, and its molecular weight is 165.19 g/mol.

Q2: Are there any spectroscopic data available to characterize methyl N-methylanthranilate?

A2: Yes, methyl N-methylanthranilate has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, , ] These techniques provide valuable information about the compound's structure, purity, and fragmentation pattern.

Q3: What are the known biological activities of methyl N-methylanthranilate?

A3: Research suggests that methyl N-methylanthranilate exhibits a variety of biological activities, including:

  • Antinociceptive and analgesic effects: Studies in animal models have demonstrated the ability of MNMA to reduce pain perception. [, , , ]
  • Anti-inflammatory activity: MNMA has shown potential in reducing inflammation in experimental settings. []
  • Anxiolytic and antidepressant-like effects: Animal studies suggest MNMA may possess anxiolytic and antidepressant properties. []
  • Gastroprotective, hepatoprotective, and nephroprotective effects: Evidence indicates MNMA might protect against damage to the stomach, liver, and kidneys. []
  • Antimicrobial activity: MNMA has exhibited antimicrobial activity against specific bacteria and fungi. []

Q4: How does methyl N-methylanthranilate exert its antinociceptive effects?

A4: While the exact mechanism of action remains unclear, studies suggest that MNMA might interact with the central nervous system, potentially influencing neurotransmitter systems involved in pain perception. [] Further research is needed to elucidate the specific molecular targets and signaling pathways involved.

Q5: Is methyl N-methylanthranilate a quorum sensing inhibitor?

A5: Research suggests that methyl N-methylanthranilate may act as a quorum sensing inhibitor against Pseudomonas aeruginosa. [] Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. By disrupting quorum sensing, MNMA might interfere with the formation of biofilms and potentially enhance the efficacy of antibiotics.

Q6: What are the potential applications of methyl N-methylanthranilate based on its biological activities?

A6: The diverse biological activities of MNMA make it a promising candidate for various applications, including:

    Q7: What are the known toxicological effects of methyl N-methylanthranilate?

    A8: While generally considered safe at low levels, high doses of MNMA might pose toxicological risks. [, , ] Further research is crucial to establish safe dosage ranges and potential long-term effects.

    Q8: How is methyl N-methylanthranilate metabolized in the body?

    A9: Studies in rats have shown that MNMA is primarily metabolized in the liver. [, ] The main metabolic pathways involve hydrolysis of the ester group, leading to the formation of N-methylanthranilic acid and anthranilic acid.

    Q9: What is the bioavailability of methyl N-methylanthranilate?

    A9: The bioavailability of MNMA can be influenced by factors like route of administration, formulation, and individual variations in metabolism. More research is needed to determine its bioavailability in different scenarios.

    Q10: What analytical methods are used to detect and quantify methyl N-methylanthranilate?

    A10: Various analytical methods are employed to detect and quantify MNMA, including:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies volatile compounds based on their mass-to-charge ratio, allowing for the identification and quantification of MNMA in complex mixtures like essential oils. [, , , , , , ]
    • Liquid Chromatography (LC): Coupled with detectors like fluorescence detectors, LC can separate and quantify MNMA in various matrices. []

    Q11: How are the analytical methods for methyl N-methylanthranilate validated?

    A12: The validation of analytical methods for MNMA involves assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification to ensure the reliability and reproducibility of the results. []

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